2-Bromo-4-methylpentanoic acid chemical properties
2-Bromo-4-methylpentanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-methylpentanoic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-4-methylpentanoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, spectral data, reactivity, and safety information.
Chemical Identity and Structure
2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid. The presence of a bromine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) makes it a valuable intermediate in organic synthesis.
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IUPAC Name : 2-bromo-4-methylpentanoic acid[1]
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InChI : InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)[1][3]
The molecule exists as a racemate, though stereospecific variants such as (S)-2-bromo-4-methylpentanoic acid (CAS: 28659-87-2) are also available.[4][5][6]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-bromo-4-methylpentanoic acid.
| Property | Value | Source |
| Molecular Weight | 195.05 g/mol | [1][4][7][8] |
| Exact Mass | 193.99424 Da | [1][2][4] |
| Density | 1.432 g/cm³ | [2][3] |
| Boiling Point | 240.5 °C at 760 mmHg | [2][3] |
| Flash Point | 99.3 °C | [2][3] |
| Vapor Pressure | 0.0126 mmHg at 25°C | [2][3] |
| Refractive Index | 1.485 | [2][3] |
| LogP (XLogP3) | 2.3 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][4] |
Spectral Data
Spectroscopic data is crucial for the structural confirmation of 2-bromo-4-methylpentanoic acid.
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Nuclear Magnetic Resonance (NMR) : Both ¹H NMR and ¹³C NMR spectra are available for this compound.[1] The ¹H NMR spectrum would be expected to show characteristic signals for the methine proton at the alpha-carbon, the methylene (B1212753) protons, the isopropyl methine proton, and the diastereotopic methyl protons of the isopropyl group, in addition to the carboxylic acid proton.
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Infrared (IR) Spectroscopy : IR spectra, including FTIR and vapor phase IR, have been recorded.[1] Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-Br stretching vibrations.
Chemical Reactivity and Synthesis
The reactivity of 2-bromo-4-methylpentanoic acid is dominated by the two functional groups: the carboxylic acid and the alpha-bromo substituent.
General Reactivity
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Carboxylic Acid Group : Can undergo typical reactions such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.
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Alpha-Bromo Group : The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., -OH, -NH₂, -CN) at this position. It can also undergo elimination reactions in the presence of a strong base.
Diagram of the primary reaction pathways for 2-bromo-4-methylpentanoic acid.
Synthesis
A common method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction. This involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).
The reaction of 4-methylpentanoic acid with Br₂ and PBr₃ yields 2-bromo-4-methylpentanoic acid.[9] The mechanism proceeds via the formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the alpha-position.[9]
Experimental Protocols
Synthesis via Hell-Volhard-Zelinsky Reaction
Objective: To synthesize 2-bromo-4-methylpentanoic acid from 4-methylpentanoic acid.
Materials:
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4-methylpentanoic acid
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Red phosphorus or Phosphorus tribromide (PBr₃) (catalytic amount)
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Bromine (Br₂)
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Water (H₂O)
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Diethyl ether or other suitable organic solvent
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a gas trap), a dropping funnel, and a magnetic stirrer.
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Initial Reaction: Charge the flask with 4-methylpentanoic acid and a catalytic amount of PBr₃ (or red phosphorus).
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Bromination: Heat the mixture gently. Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be neutralized by the gas trap.
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Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux until the red color of bromine disappears, indicating its consumption.
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Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide to the final carboxylic acid product.
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Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium chloride solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure 2-bromo-4-methylpentanoic acid.
Workflow for the synthesis of 2-bromo-4-methylpentanoic acid.
Safety and Handling
2-Bromo-4-methylpentanoic acid is a hazardous chemical that requires careful handling.
GHS Hazard Classification:
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Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]
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Skin Corrosion/Irritation (Danger) : H314 - Causes severe skin burns and eye damage.[1][10]
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It may also be harmful in contact with skin (Acute Toxicity, Dermal) and if inhaled (Acute Toxicity, Inhalation).[1]
Precautionary Measures:
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Handling: Wash hands and any exposed skin thoroughly after handling.[11][12] Use only in a well-ventilated area and avoid breathing vapors or mist.[11]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[11][12]
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Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep containers tightly closed and store locked up.[11] It is incompatible with strong oxidizing agents and strong bases.[12]
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First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][12]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice.[11][12]
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Inhalation: Remove to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[11]
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Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[11][12]
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This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 2-Bromo-4-methylpentanoic acid | C6H11BrO2 | CID 142681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 2-bromo-4-methylpentanoic acid | 42990-24-9 [chemnet.com]
- 4. (S)-2-bromo-4-methylpentanoic acid | C6H11BrO2 | CID 12697061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Synthonix, Inc > 28659-87-2 | (S)-2-Bromo-4-methylpentanoic acid [synthonix.com]
- 7. chemscene.com [chemscene.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Solved a. 4-methylpentanoic acid 1. Br/PBr excess NH, 2. H2O | Chegg.com [chegg.com]
- 10. 42990-24-9 | 2-Bromo-4-methylpentanoic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
